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Introduction to the Lewis Y Antigen
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen with the

chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R.[1][2] It is prominently

expressed during embryogenesis, but in healthy adults, its expression is largely restricted to

the surfaces of granulocytes and epithelial tissues.[1] A hallmark of many cancers is the

aberrant re-expression and accumulation of embryonic antigens, and LeY is no exception.

Elevated expression of LeY is a well-documented feature in 70-90% of human carcinomas of

epithelial origin, including ovarian, breast, prostate, colon, and lung cancers.[1][3] This

overexpression is not merely a passive biomarker; LeY is an active participant in tumor

progression. It is carried on cell surface glycoproteins and glycolipids, such as MUC1 and the

epidermal growth factor receptor (EGFR), where it modulates critical signaling pathways that

drive malignant phenotypes.[1][4][5] The synthesis of this complex tetrasaccharide is entirely

dependent on the sequential action of specific glycosyltransferases known as

fucosyltransferases (FUTs). This guide provides a detailed examination of the FUT enzymes

responsible for LeY synthesis, the biochemical pathways they govern, their quantitative

characteristics, and the experimental methodologies used to study them.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b561622?utm_src=pdf-interest
https://www.benchchem.com/product/b561622?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806302/
https://aacrjournals.org/clincancerres/article/15/21/6709/75043/Phase-I-Biodistribution-and-Pharmacokinetic-Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5504979/
https://www.creative-biolabs.com/anti-glycan-antibodies/anti-lewis-y-antibody-development.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Biosynthesis of Lewis Y
The construction of the LeY antigen is a two-step fucosylation process that occurs on a Type 2

lactosamine precursor (Galβ1→4GlcNAc-R), which is commonly found on the termini of N- and

O-linked glycans on proteins and lipids.

Step 1: Formation of the H-type 2 Antigen. The first step is the addition of a fucose residue in

an α1,2-linkage to the terminal galactose (Gal) residue. This reaction is catalyzed by an

α1,2-fucosyltransferase, primarily FUT1 or FUT2.[1][6] The resulting structure,

Fucα1→2Galβ1→4GlcNAc-R, is known as the H-type 2 antigen.

Step 2: Addition of the α1,3-Linked Fucose. The second fucose is added in an α1,3-linkage

to the N-acetylglucosamine (GlcNAc) residue of the H-type 2 antigen. This crucial step is

catalyzed by an α1,3-fucosyltransferase, such as FUT4 or FUT9.[7][8][9] The completion of

this step yields the final Lewis Y antigen.

The expression of LeY is therefore critically dependent on the coordinated expression and

activity of both an α1,2-FUT and an α1,3-FUT within the same cell.
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Lewis Y Biosynthesis Pathway

Type 2 Precursor
(Galβ1→4GlcNAc-R)

H-type 2 Antigen
(Fucα1→2Galβ1→4GlcNAc-R)

 FUT1 / FUT2
(α1,2-Fucosyltransferase)

Lewis Y Antigen
(Fucα1→2Galβ1→4[Fucα1→3]GlcNAc-R)

 FUT4 / FUT9
(α1,3-Fucosyltransferase)

Click to download full resolution via product page

Caption: Enzymatic pathway for Lewis Y antigen synthesis.

Key Fucosyltransferases in Lewis Y Synthesis
The human genome encodes several FUTs, but specific members of the α1,2- and α1,3-

fucosyltransferase families are the primary architects of LeY.[10]

FUT1 and FUT2 (α1,2-Fucosyltransferases): These enzymes belong to the CAZy GT11

family and are responsible for synthesizing H antigens.[6] Their expression is tissue-specific.

The upregulation of FUT1 is particularly linked to LeY expression in cancer cells and can be

induced by signaling molecules like TGF-β1.[11]
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FUT4 (α1,3-Fucosyltransferase): Also known as the "myeloid-type" FUT, it is widely

expressed in various tissues.[12] FUT4 preferentially uses non-sialylated precursors and is a

dominant enzyme in synthesizing LeX and, in concert with FUT1/2, LeY.[7] Its

overexpression is directly implicated in gastric cancer development.[9]

FUT9 (α1,3-Fucosyltransferase): FUT9 is highly specific for non-sialylated type 2 chains and

efficiently generates LeX and LeY antigens.[7][8] Crystal structures of human FUT9 have

provided significant insights into the catalytic mechanism and substrate specificity for LeY

precursor synthesis.[13][14]

Quantitative Data on FUTs and Lewis Y Expression
Kinetic Parameters of Key Fucosyltransferases
The catalytic efficiency of FUTs determines the rate of LeY synthesis. Kinetic parameters for

human FUT9 have been determined using its preferred acceptor substrate.

Enzyme Substrate Km (mM) kcat (s⁻¹) Reference

Human FUT9 GDP-Fucose 0.012 16.2 [13]

Human FUT9

Lacto-N-

neotetraose

(LNnT)

0.19 16.2 [13]

Note: Data for other relevant human FUTs with the specific H-type 2 antigen acceptor are

sparse in literature, but the values for FUT9 with a similar type 2 chain provide a benchmark for

its high efficiency.

Lewis Y Expression in Epithelial Cancers
The overexpression of LeY is a common feature of many carcinomas and often correlates with

advanced disease and poor prognosis.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://academic.oup.com/glycob/article/11/10/119R/802353
https://pmc.ncbi.nlm.nih.gov/articles/PMC5950021/
https://pubmed.ncbi.nlm.nih.gov/34571111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5950021/
https://www.researchgate.net/publication/370869337_Structural_basis_for_Lewis_antigen_synthesis_by_the_a13-fucosyltransferase_FUT9
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726971/
https://pubmed.ncbi.nlm.nih.gov/37202521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726971/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00039/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type Positive Cases (%)
Correlation with
Disease
Progression

Reference(s)

Ovarian Cancer 88.33% (Malignant)

Expression correlates

with clinical FIGO

stage.

[4]

Gastric & Colorectal 40 - 50%

Overexpression

correlates with

increased tumor

staging (esp. Stage

IV).

[15]

Prostate Cancer 100% (49 specimens)

Stronger staining in

poorly differentiated

and metastatic

tumors.

[15][16]

General Epithelial 40 - 90%

Overexpression is

common across many

epithelial cancers.

[3]

Role of Lewis Y in Cancer Signaling
LeY is not merely a surface marker but a functional modulator of oncogenic signaling

pathways, contributing to proliferation, invasion, and metastasis.[2][5]

PI3K/Akt Signaling
LeY expression has been shown to activate the PI3K/Akt pathway, a central regulator of cell

survival and proliferation.[1] Overexpression of LeY in ovarian cancer cells leads to increased

phosphorylation of Akt, promoting cell growth.[1] This suggests that the glycosylation status of

receptors on the cell surface can directly influence intracellular signaling cascades.

MAPK/c-Fos Signaling
The MAPK pathway is also implicated in LeY function and regulation. The growth factor TGF-

β1 can induce FUT1 expression and subsequent LeY synthesis through a c-Fos/AP-1
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dependent mechanism mediated by the MAPK pathway.[11] Furthermore, blocking LeY with

antibodies can inhibit the EGFR/MAPK pathway in melanoma, preventing cell proliferation.[11]

In ovarian cancer, LeY overexpression promotes invasion by upregulating matrix

metalloproteinases (MMP-2 and MMP-9), a process that may also be linked to PI3K/Akt or

other signaling pathways.[2]
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Caption: LeY modulates key oncogenic signaling pathways.

Detailed Experimental Protocols
Fucosyltransferase Activity Assay (HPLC-based)
This protocol measures FUT activity by quantifying the fucosylated product using high-pressure

liquid chromatography (HPLC).[17]

1. Enzyme Source Preparation: a. Harvest cells overexpressing the fucosyltransferase of

interest. b. Solubilize cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication for
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10 minutes. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C. d. Collect the supernatant,

which serves as the enzyme source.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

Enzyme source (cell supernatant)
Acceptor substrate (e.g., pyridylamine-labeled H-type 2 antigen)
Donor substrate: GDP-Fucose
Reaction buffer (e.g., 100 mM MES buffer, pH 6.5, with 20 mM MnCl₂) b. Incubate the
reaction at 37°C for 2 hours. c. Stop the reaction by boiling or adding EDTA. d. Centrifuge at
20,000 x g for 5 minutes at 4°C.

3. HPLC Analysis: a. Inject 10 µL of the supernatant onto an appropriate HPLC column (e.g.,

TSK-gel ODS-80TS). b. Elute the reaction products using a suitable buffer (e.g., 20 mM

ammonium acetate, pH 4.0) at a flow rate of 1.0 mL/min. c. Detect the fucosylated,

fluorescently-labeled product and quantify by comparing its peak area to a standard curve.

Analysis of Lewis Y Expression by
Immunohistochemistry (IHC)
This method is used to detect the presence and localization of LeY antigen in fixed tissue

sections.[4]

1. Tissue Preparation: a. Fix paraffin-embedded tissue sections (5-µm thick) on slides. b.

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c.

Perform antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).

2. Staining Procedure: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for

10 minutes. b. Block non-specific binding sites with a blocking serum (e.g., goat serum) for 30

minutes. c. Incubate the sections with a primary monoclonal antibody against Lewis Y (e.g.,

BR96) overnight at 4°C.[16] d. Wash with phosphate-buffered saline (PBS). e. Incubate with a

biotinylated secondary antibody for 1 hour. f. Wash with PBS. g. Incubate with a streptavidin-

peroxidase complex for 30 minutes. h. Develop the signal using a chromogen like

diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site. i. Counterstain with

hematoxylin to visualize cell nuclei.
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3. Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Examine

under a microscope to assess the intensity and distribution of staining. Staining can be semi-

quantitatively scored based on the percentage of positive cells and intensity.

Workflow for Studying FUT Gene Overexpression
This workflow outlines the steps to investigate the functional consequences of upregulating a

specific FUT to drive LeY synthesis in a cancer cell line.[1][2]
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Experimental Workflow: FUT Overexpression
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Caption: Workflow to assess the function of a FUT in cancer cells.
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Conclusion and Future Directions
The synthesis of the Lewis Y antigen is a tightly regulated process orchestrated by specific

fucosyltransferases, primarily FUT1/FUT2 and FUT4/FUT9. The aberrant expression of these

enzymes in cancer leads to high levels of cell surface LeY, which acts as a key modulator of

oncogenic signaling, promoting cell proliferation, survival, and metastasis. The strong

association between LeY expression and poor clinical outcomes makes it and its synthesizing

FUTs attractive targets for therapeutic intervention.[15][18] Future research will likely focus on

developing specific small molecule inhibitors for FUTs like FUT4 and FUT9 and advancing LeY-

targeting immunotherapies, such as antibody-drug conjugates, for clinical use in patients with

advanced epithelial cancers.[3][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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